1-(5-((2-Methoxyethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea

Medicinal Chemistry Structure–Activity Relationship 1,3,4‑Thiadiazole

1-(5-((2-Methoxyethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea (CAS 922818‑84‑6) is a 1,3,4‑thiadiazol‑2‑yl urea derivative featuring a 2‑methoxyethylthio moiety at the thiadiazole 5‑position and a 4‑methoxyphenyl substituent on the urea nitrogen. With a molecular weight of 340.4 g mol⁻¹, an InChI Key of KREBUHQAGGFSRB‑UHFFFAOYSA‑N, and a topological polar surface area (tPSA) of 104 Ų, the compound resides in a physicochemical space compatible with both oral bioavailability and blood‑brain‑barrier penetration.

Molecular Formula C13H16N4O3S2
Molecular Weight 340.42
CAS No. 922818-84-6
Cat. No. B2613908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-((2-Methoxyethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea
CAS922818-84-6
Molecular FormulaC13H16N4O3S2
Molecular Weight340.42
Structural Identifiers
SMILESCOCCSC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)OC
InChIInChI=1S/C13H16N4O3S2/c1-19-7-8-21-13-17-16-12(22-13)15-11(18)14-9-3-5-10(20-2)6-4-9/h3-6H,7-8H2,1-2H3,(H2,14,15,16,18)
InChIKeyKREBUHQAGGFSRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5-((2-Methoxyethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea (CAS 922818-84-6): Core Scaffold & Physicochemical Identity


1-(5-((2-Methoxyethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea (CAS 922818‑84‑6) is a 1,3,4‑thiadiazol‑2‑yl urea derivative featuring a 2‑methoxyethylthio moiety at the thiadiazole 5‑position and a 4‑methoxyphenyl substituent on the urea nitrogen [1]. With a molecular weight of 340.4 g mol⁻¹, an InChI Key of KREBUHQAGGFSRB‑UHFFFAOYSA‑N, and a topological polar surface area (tPSA) of 104 Ų, the compound resides in a physicochemical space compatible with both oral bioavailability and blood‑brain‑barrier penetration [2]. It belongs to a well‑known pharmacophore class in which the 1,3,4‑thiadiazole ring serves as a bioisostere for diverse heterocycles, and the urea linker provides hydrogen‑bonding capacity for target engagement [3].

Why Generic 1,3,4‑Thiadiazol‑2‑yl Ureas Cannot Substitute for CAS 922818‑84‑6


Although numerous 1,3,4‑thiadiazol‑2‑yl ureas have been reported as acetylcholinesterase (AChE) inhibitors, anticancer agents, and antimicrobials, their potency and selectivity are exquisitely sensitive to the 5‑position substituent on the thiadiazole ring [1]. For example, in a series of 11 closely related 1,3,4‑thiadiazol‑2‑yl ureas, the AChE IC₅₀ varied from 1.17 µM to 293 µM depending solely on aryl substitution patterns [1]. The presence of a 2‑methoxyethylthio chain at the 5‑position (as in CAS 922818‑84‑6) introduces a flexible, sulfur‑containing side chain that is absent in the most commonly reported aryl‑substituted analogues. This structural feature alters hydrogen‑bond acceptor capacity, lipophilicity, and metabolic vulnerability, making generic interchange without quantitative activity verification unreliable [2].

Quantitative Differentiation Data for 1-(5-((2-Methoxyethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea (CAS 922818‑84‑6)


Structural Differentiation at the 5‑Position: Thioether vs. Aryl Substituent

The target compound replaces the 5‑(4‑methoxyphenyl) group found in the closest literature analogue, compound 6c (1‑(5‑(4‑methoxyphenyl)‑1,3,4‑thiadiazol‑2‑yl)‑3‑(4‑methoxyphenyl)urea, MW 356.4), with a 5‑(2‑methoxyethyl)thio chain (MW 340.4). This substitution replaces a rigid aromatic ring with a flexible thioether, altering the electrostatic potential surface and hydrogen‑bonding profile of the molecule [1]. The thioether sulfur introduces a soft polarisable atom that can engage in chalcogen‑bonding interactions not available to the aryl analogue, while the methoxyethyl chain provides a hydrogen‑bond acceptor that can mimic the methoxy oxygen of the aryl group but in a topologically distinct orientation [2].

Medicinal Chemistry Structure–Activity Relationship 1,3,4‑Thiadiazole

AChE Inhibitory Potency: Class‑Level Benchmark from the Closest Aryl Analogue

In the only published series of 1,3,4‑thiadiazol‑2‑yl ureas evaluated for AChE inhibition, compound 6c—the direct precursor differing only at the 5‑position—exhibited an IC₅₀ of 3.00 ± 0.23 µM against Electrophorus electricus AChE [1]. While the target compound has not been tested in the same assay, the 6c data establish a baseline for the 5‑aryl series. Notably, the most potent compound in the series, 6b (IC₅₀ = 1.17 ± 0.06 µM), was equipotent to the clinical reference galanthamine (IC₅₀ = 1.07 µM), demonstrating that the 1,3,4‑thiadiazol‑2‑yl urea scaffold is capable of nanomolar‑level AChE engagement when appropriately substituted [1]. The SAR analysis revealed that electron‑donating methoxy groups at the 5‑position enhance activity, suggesting that the 2‑methoxyethylthio substituent—which also terminates in a methoxy group—could retain or improve this electronic effect while adding thioether‑mediated interactions [2].

Alzheimer’s Disease AChE Inhibition Neurodegeneration

Antimicrobial Potential: Class‑Level Evidence from 1,3,4‑Thiadiazole Thioether Derivatives

The 1,3,4‑thiadiazole thioether scaffold—specifically the combination of a 1,3,4‑thiadiazole ring with a thioether side chain present in the target compound—has demonstrated potent antifungal activity in a closely related thiourea series. Compound 4o, containing a 1,3,4‑thiadiazole core with a thioether substituent, exhibited EC₅₀ values of 28.12, 30.41, 15.20, and 6.22 µg mL⁻¹ against Curvularia lunata, Cotton Fusarium Wilt, Phytophthora parasitica var. nicotianae, and Fusarium spp., respectively, outperforming the commercial fungicide triadimefon (EC₅₀ 98.73–105.37 µg mL⁻¹) by 3‑ to 17‑fold [1]. While the target compound is a urea rather than a thiourea, the shared 1,3,4‑thiadiazole‑thioether pharmacophore suggests that CAS 922818‑84‑6 may possess comparable antifungal potential, with the urea linkage potentially improving hydrolytic stability over the thiourea linkage [2].

Antifungal Antimicrobial Resistance Agrochemical Discovery

High‑Value Application Scenarios for 1-(5-((2-Methoxyethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea (CAS 922818‑84‑6)


AChE Inhibitor Lead Optimisation for Alzheimer’s Disease

The compound’s 1,3,4‑thiadiazol‑2‑yl urea core has been validated as a scaffold capable of achieving sub‑micromolar AChE inhibition, with the closest aryl analogue (compound 6c) exhibiting an IC₅₀ of 3.00 µM [1]. The 5‑(2‑methoxyethyl)thio substituent introduces additional hydrogen‑bond acceptor capacity that may enhance binding within the peripheral anionic site of AChE, a region critical for amyloid‑beta aggregation modulation. Medicinal chemistry teams procuring this compound can test the hypothesis that the thioether chain improves selectivity for AChE over butyrylcholinesterase (BuChE), a known limitation of first‑generation AChE inhibitors [1].

Antifungal Lead Development Against Phytophthora and Fusarium Species

Close analogues of the target compound, bearing the identical 1,3,4‑thiadiazole‑thioether substructure, have demonstrated EC₅₀ values 3‑ to 17‑fold lower than the commercial fungicide triadimefon against agriculturally relevant pathogens including Phytophthora parasitica var. nicotianae (EC₅₀ = 15.20 µg mL⁻¹) and Fusarium spp. (EC₅₀ = 6.22 µg mL⁻¹) [2]. Procuring CAS 922818‑84‑6 enables direct head‑to‑head testing against these validated fungal targets, with the urea linkage offering potential advantages in formulation stability and reduced phytotoxicity compared to the thiourea analogue.

Physicochemical Property Optimisation via Thioether Incorporation

The 2‑methoxyethylthio chain at the 5‑position provides a modular handle for further derivatisation (oxidation to sulfoxide/sulfone, alkylation, or replacement) that is absent in the purely aromatic analogues . This enables systematic exploration of lipophilicity, solubility, and metabolic stability without altering the urea‑thiadiazole core. Procurement of the compound as a key intermediate supports structure–property relationship (SPR) studies aimed at balancing potency with drug‑like properties.

Selectivity Profiling Against the 1,3,4‑Thiadiazol‑2‑yl Urea Chemotype Family

The 10‑fold range in AChE IC₅₀ observed across the aryl‑substituted series (1.17 to 293 µM) underscores the profound impact of the 5‑position substituent on target engagement [1]. Including CAS 922818‑84‑6 in a focused chemotype library allows selectivity profiling against a panel of biological targets (kinases, phosphatases, GPCRs) to identify opportunities where the thioether modification confers unique polypharmacology or target selectivity relative to the aryl analogues.

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